Cas no 912769-51-8 (Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate)

Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6498037
- 912769-51-8
- tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate
- 3-(3-Methoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL17913759
- A1-32849
- Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate
-
- Inchi: 1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-6-8-14(12-19)16(20)13-7-5-9-15(11-13)22-4/h5,7,9,11,14H,6,8,10,12H2,1-4H3
- InChI Key: KFSPYTSQLCIGIF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C(C2C=CC=C(C=2)OC)=O)C1)=O
Computed Properties
- Exact Mass: 319.17835828g/mol
- Monoisotopic Mass: 319.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.8Ų
Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6498037-0.25g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 0.25g |
$1012.0 | 2023-05-24 | ||
Enamine | EN300-6498037-0.5g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 0.5g |
$1056.0 | 2023-05-24 | ||
Enamine | EN300-6498037-1.0g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 1g |
$1100.0 | 2023-05-24 | ||
Enamine | EN300-6498037-0.05g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 0.05g |
$924.0 | 2023-05-24 | ||
Enamine | EN300-6498037-10.0g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 10g |
$4729.0 | 2023-05-24 | ||
Enamine | EN300-6498037-0.1g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 0.1g |
$968.0 | 2023-05-24 | ||
Enamine | EN300-6498037-2.5g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 2.5g |
$2155.0 | 2023-05-24 | ||
Enamine | EN300-6498037-5.0g |
tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate |
912769-51-8 | 5g |
$3189.0 | 2023-05-24 |
Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate Related Literature
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
Additional information on Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate
Introduction to Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate (CAS No. 912769-51-8)
Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate, with the chemical identifier CAS No. 912769-51-8, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a 3-methoxybenzoyl moiety, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The tert-butyl group, a branched alkyl group, is known for its steric hindrance properties, which can influence the reactivity and binding affinity of the molecule. In contrast, the 3-methoxybenzoyl moiety introduces a hydrophobic aromatic ring system that can interact with various biological targets. The combination of these structural elements makes Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate a promising candidate for the development of novel drugs targeting neurological and inflammatory disorders.
Recent studies have highlighted the potential of piperidine derivatives in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The benzoyl group in Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate is known to enhance binding affinity to certain receptors, making it an attractive candidate for further investigation. For instance, research has shown that similar piperidine-based compounds can interact with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and pain perception.
In addition to its potential applications in CNS disorders, Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate has also been explored in the context of anti-inflammatory therapies. The methoxy group on the benzoyl moiety is known to contribute to the anti-inflammatory properties of many natural and synthetic compounds. Studies have demonstrated that methoxy-substituted aromatic compounds can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate may have similar effects, making it a potential lead compound for developing new anti-inflammatory agents.
The synthesis of Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group typically involves a protection-deprotection strategy to ensure regioselectivity. Similarly, the attachment of the 3-methoxybenzoyl moiety requires careful consideration of coupling reactions to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
Once synthesized, Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography may be used to determine the three-dimensional structure if single crystals are obtained.
The biological evaluation of Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate involves testing its interaction with various biological targets in vitro and in vivo. High-throughput screening (HTS) techniques are often employed to identify potential binding sites and assess binding affinities. Once promising candidates are identified, further studies are conducted to evaluate their pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox).
In recent years, there has been growing interest in using computational methods to predict the biological activity of small molecules like Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate. Molecular docking simulations can predict how a molecule interacts with specific protein targets by modeling their three-dimensional structures. These simulations help researchers identify key binding residues and optimize lead compounds for better efficacy and selectivity.
The development of novel therapeutic agents often requires collaboration between chemists, biologists, and pharmacologists. Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate exemplifies this interdisciplinary approach by combining structural features from different classes of compounds into a single molecule. Such collaborations are essential for translating basic research findings into tangible therapeutic benefits for patients.
Future directions for research on Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate include exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine core is known to interact with cholinergic systems, which are dysregulated in these conditions. Additionally, modifications to the tert-butyl and methoxy groups could enhance drug-like properties such as solubility and bioavailability.
In conclusion, Tert-butyl 3-(3-methoxybenzoyl)piperidine-1-carboxylate is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel drugs targeting neurological and inflammatory disorders. Ongoing research efforts aim to elucidate its mechanism of action and optimize its pharmacological properties for clinical applications.
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